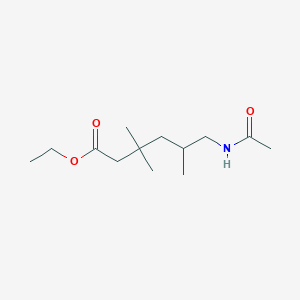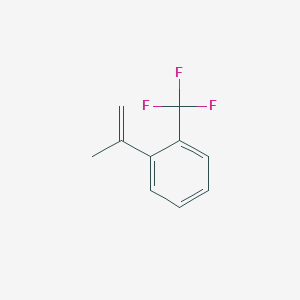
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene is an organic compound that belongs to the class of triazenes. Triazenes are characterized by the presence of a diazo group (N=N) attached to an amine group (NH). This particular compound features a tert-butyl group and a 4-nitrophenyl group, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene typically involves the reaction of an aryl amine with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reacted with a secondary amine, such as diethylamine, in the presence of a base like potassium carbonate to yield the triazene compound .
Industrial Production Methods
Industrial production methods for triazenes often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The triazene group can be reduced to form corresponding amines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The triazene group can also participate in reactions that modify the activity of target proteins and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Diethyl-1-phenyltriaz-1-ene
- 3,3-Diethyl-1-(p-tolyl)triaz-1-ene
- 3,3-Diethyl-1-(4-(trifluoromethyl)phenyl)triaz-1-ene
- 1-(4-Chlorophenyl)-3,3-diethyltriaz-1-ene
- 4-(3,3-Diethyltriaz-1-en-1-yl)benzonitrile
- Methyl 4-(3,3-diethyltriaz-1-en-1-yl)benzoate
- 4-(3,3-Diethyltriaz-1-en-1-yl)benzamide
Uniqueness
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene is unique due to the presence of the tert-butyl group and the 4-nitrophenyl group. These substituents impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
| 91038-04-9 | |
Formule moléculaire |
C10H14N4O2 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
N-(tert-butyldiazenyl)-4-nitroaniline |
InChI |
InChI=1S/C10H14N4O2/c1-10(2,3)12-13-11-8-4-6-9(7-5-8)14(15)16/h4-7H,1-3H3,(H,11,12) |
Clé InChI |
FIUHCPFMGFASDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)

